molecular formula C10H9BrN2O2 B7960343 Methyl 6-bromo-7-methylimidazo[1,2-A]pyridine-2-carboxylate

Methyl 6-bromo-7-methylimidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B7960343
M. Wt: 269.09 g/mol
InChI Key: XLBOZFBKGPUPQE-UHFFFAOYSA-N
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Description

Methyl 6-bromo-7-methylimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-7-methylimidazo[1,2-A]pyridine-2-carboxylate typically involves the functionalization of the imidazo[1,2-A]pyridine scaffold. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, a rapid, metal-free, and aqueous synthesis method has been reported, which is efficient and environmentally friendly .

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow systems and microreactor-based synthesis. These methods are advantageous due to their scalability and efficiency in producing high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-7-methylimidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include transition metals for catalysis, oxidizing agents for oxidation reactions, and halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of the imidazo[1,2-A]pyridine scaffold, which are valuable in further synthetic applications .

Mechanism of Action

The mechanism of action of Methyl 6-bromo-7-methylimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-7-methylimidazo[1,2-A]pyridine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its methyl ester group, in particular, enhances its solubility and potential for further functionalization .

Properties

IUPAC Name

methyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-6-3-9-12-8(10(14)15-2)5-13(9)4-7(6)11/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBOZFBKGPUPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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